Alloxan tetrahydrate
Description
Alloxan tetrahydrate (C₄H₄N₂O₅·3H₂O), historically misnamed as a tetrahydrate despite crystallizing as a trihydrate , is a pyrimidine derivative with diabetogenic properties. It selectively targets pancreatic β-cells, inducing hyperglycemia by disrupting glucose transport (via GLUT-2) and generating reactive oxygen species (ROS), leading to mitochondrial depolarization and β-cell necrosis . It is soluble in water, acetone, and glacial acetic acid but insoluble in ether . Its crystalline structure comprises triclinic prisms or monoclinic rhombs, which convert to the monohydrate form upon heating or air exposure .
Properties
CAS No. |
6010-91-9 |
|---|---|
Molecular Formula |
C4H10N2O8 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
5,5-dihydroxy-1,3-diazinane-2,4,6-trione;trihydrate |
InChI |
InChI=1S/C4H4N2O5.3H2O/c7-1-4(10,11)2(8)6-3(9)5-1;;;/h10-11H,(H2,5,6,7,8,9);3*1H2 |
InChI Key |
PBPLAJFENFYAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Procedure
- Oxidation : Uric acid is dissolved in concentrated HCl, and KClO₃ is added gradually. The mixture is stirred mechanically to ensure homogeneity.
- Reduction to Alloxantin : The resulting alloxan solution is reduced with hydrogen sulfide (H₂S), precipitating alloxantin. This intermediate enhances stability during isolation.
- Re-oxidation to Alloxan : Alloxantin is oxidized with fuming nitric acid (HNO₃) to regenerate alloxan.
- Hydration : Alloxan is recrystallized from boiling water to form the tetrahydrate.
Key Findings
| Parameter | Optimal Range/Value | Impact on Yield |
|---|---|---|
| Temperature | <35°C | Prevents decomposition |
| KClO₃ Quantity | ≤7.25 g (theoretical) | Maximizes alloxan yield |
| HCl Concentration | 60–100 g | Directly influences purity |
Example Yield : 14.5 g alloxantin (from 30 g uric acid) under optimized conditions.
Direct Oxidation of Uric Acid to Alloxan Tetrahydrate
A streamlined approach bypassing alloxantin intermediates, this method leverages excess HCl for in situ stabilization.
Procedure
Key Findings
| Run | HCl (g) | KClO₃ (g) | Yield (g) |
|---|---|---|---|
| A | 100 | 9 | 15 |
| B | 80 | 9 | 14 |
Note : Excess HCl prevents alloxan degradation during isolation.
Reduction-Oxidation via Alloxantin
This method stabilizes alloxan by converting it to alloxantin (C₄H₆N₂O₅), which is subsequently reoxidized.
Procedure
Advantages
- Stability : Alloxantin’s crystalline form simplifies purification.
- Scalability : Suitable for large-scale production due to reproducible yields.
Stabilization of Alloxan Solutions
Alloxan’s instability necessitates stabilization to prevent decomposition. The patent US4292312A outlines a method using reducing sugars:
Procedure
Mechanism
Reducing sugars (e.g., levulose) act as sacrificial antioxidants, preventing alloxan’s oxidation to dialuric acid.
Comparative Analysis of Methods
| Method | Yield (%) | Stability | Complexity |
|---|---|---|---|
| Oxidation via Alloxantin | 45–50 | High | Moderate |
| Direct Oxidation | 40–45 | Moderate | Low |
| Stabilized Solutions | N/A | Excellent | High |
Critical Challenges and Mitigation
- Decomposition Risk : Alloxan decomposes exothermically above 230°C. Mitigation: Sublimation in vacuo for purification.
- Supersaturation : Alloxantin solutions tend to supersaturate. Mitigation: Prolonged stirring and scratching flask walls.
Industrial and Research Applications
Chemical Reactions Analysis
Hydrolysis and Stability
Alloxan tetrahydrate undergoes rapid hydrolysis in aqueous media, forming alloxanic acid. This reaction is pH-dependent and critical for understanding its instability in physiological environments.
| Reaction Conditions | Products | Half-Life | References |
|---|---|---|---|
| Aqueous solution (pH 7.35, 25°C) | Alloxanic acid | ~1.5 minutes | |
| Phosphate buffer (pH 7.2) | Degradation to CO₂, H₂O | 3.2 minutes |
- Mechanism : Hydrolysis involves the cleavage of the pyrimidine ring, leading to decarboxylation and oxidation .
- Impact : Rapid decomposition in blood plasma limits its biological half-life but enhances its pro-oxidant effects .
Redox Reactions and Radical Formation
This compound participates in cyclic redox reactions, generating reactive oxygen species (ROS) through interactions with intracellular thiols like glutathione (GSH).
Key Redox Pathways:
- Reduction to Dialuric Acid :
- Radical Intermediate Formation :
| Reductant | Product | ROS Generated | References |
|---|---|---|---|
| GSH | Dialuric Acid | ||
| H₂S | Alloxantin | None |
Adduct Formation with Nucleophiles
This compound reacts with nucleophiles, forming stable adducts. Notable examples include:
Triarylphosphine Adducts
- Structure : Zwitterionic complexes with P=O and N–H groups .
- Mechanism :
- Applications : Intermediate in synthesizing 5-barbituryl sulfides .
Amino Acid Interactions
Interaction with Thiols and Glutathione
This compound’s toxicity stems from its affinity for thiol groups, disrupting cellular redox balance:
| Thiol Source | Effect | Outcome | References |
|---|---|---|---|
| Glutathione | Depletion of cellular GSH | Oxidative stress in β-cells | |
| Cysteine | Disulfide bond formation | Enzyme inhibition |
Dimerization and Reduction Products
This compound dimerizes under reductive conditions:
| Reducing Agent | Product | Yield | Conditions | References |
|---|---|---|---|---|
| H₂S | Alloxantin | 70–80% | Ethanol, reflux | |
| NaBH₄ | Dialuric Acid | 90% | Aqueous, pH 7 |
Scientific Research Applications
Scientific Research Applications
- Induction of Diabetes in Animal Models
- Mechanisms of Action
- Research on Antidiabetic Agents
Case Study 1: Protective Role of Phyllanthus fraternus
- A study demonstrated that administration of Phyllanthus fraternus extract significantly reduced blood glucose levels and oxidative stress markers in alloxan-induced diabetic rats. Histopathological examination revealed regeneration of pancreatic islets after treatment with the extract .
Case Study 2: Efficacy of Citrullus colocynthis
- In another investigation, Citrullus colocynthis was shown to improve blood glucose levels and promote regeneration of pancreatic islets in diabetic rats induced by alloxan. The extract demonstrated a significant reduction in necrotic changes within the pancreatic tissue .
Data Tables
| Application Area | Description |
|---|---|
| Induction of Diabetes | Used to create type 1 diabetes models in rodents for research purposes |
| Mechanism of Action | Generates reactive oxygen species leading to oxidative stress and cell death |
| Evaluation of Antidiabetic Agents | Serves as a model for testing new drugs or natural compounds for diabetes |
| Case Study | Findings |
|---|---|
| Phyllanthus fraternus | Reduced blood glucose and oxidative stress; promoted regeneration of pancreatic islets |
| Citrullus colocynthis | Improved blood glucose levels; enhanced regeneration of pancreatic tissue |
Mechanism of Action
Alloxan tetrahydrate exerts its effects primarily through the generation of reactive oxygen species (ROS). Upon entering pancreatic beta cells, alloxan is reduced to dialuric acid, which undergoes redox cycling to produce superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to the beta cells, leading to cell necrosis and the onset of diabetes .
Alloxan also inhibits glucose-induced insulin secretion by selectively inhibiting glucokinase, the glucose sensor in beta cells. This dual mechanism of action makes alloxan a potent diabetogenic agent .
Comparison with Similar Compounds
Alloxan Monohydrate
- Chemical Structure: Alloxan monohydrate (C₄H₂N₂O₄·H₂O) is the dehydrated form of the tetrahydrate, formed at 100°C or through air exposure .
- Mechanism of Action : Shares the same diabetogenic mechanism as the tetrahydrate but is more stable under ambient conditions .
- Applications : Used interchangeably with the tetrahydrate in diabetes research but preferred for long-term studies due to reduced hygroscopicity .
- Key Difference: The monohydrate lacks three water molecules, altering its solubility profile (e.g., lower solubility in polar solvents) .
Streptozotocin
- Chemical Structure : An N-nitrosourea compound with a glucose moiety, structurally distinct from alloxan .
- Mechanism of Action : Induces β-cell toxicity via DNA alkylation and inhibition of O-GlcNAcase, contrasting with alloxan’s ROS-mediated necrosis .
- Stability : More chemically stable than alloxan, making it preferred for reproducible diabetic models .
- Applications : Widely used in type 1 diabetes induction and cancer research due to its specificity and stability .
Barbituric Acid Derivatives
- Chemical Structure : Alloxan is a 5,5-dihydroxybarbituric acid derivative, sharing a pyrimidine backbone with barbiturates .
- Mechanism of Action : Unlike sedative barbiturates, alloxan’s bioactivity arises from its redox cycling and ROS generation .
- Applications : Barbiturates are used in neurology, whereas alloxan is restricted to metabolic research .
Data Table: Comparative Analysis
Research Findings and Key Differences
- Efficacy in Diabetes Induction :
- Toxicity Profile :
- Structural Stability :
Biological Activity
Alloxan tetrahydrate is a derivative of alloxan, an organic compound known for its significant biological activity, particularly in the context of diabetes research. This article delves into the biological effects of this compound, focusing on its mechanism of action, experimental findings, and implications for diabetes modeling in laboratory settings.
This compound (C₄H₄N₂O₄·4H₂O) is a glucose analogue that selectively targets pancreatic beta cells, leading to their destruction. This selectivity arises from its uptake through the GLUT2 glucose transporter, which is abundant in these cells. Upon entering the beta cells, alloxan undergoes reduction to dialuric acid, generating reactive oxygen species (ROS) that induce oxidative stress and ultimately result in cell death .
The following table summarizes the key properties and mechanisms associated with this compound:
| Property | Description |
|---|---|
| Chemical Formula | C₄H₄N₂O₄·4H₂O |
| Mechanism of Action | Induces oxidative stress via ROS generation |
| Target Cells | Pancreatic beta cells (insulin-producing cells) |
| Disease Model | Type 1 diabetes in rodents |
Induction of Diabetes
This compound is widely used to induce diabetes mellitus in animal models, particularly rodents. In studies, a typical dose for inducing diabetes is 130 mg/kg administered intraperitoneally. The resultant hyperglycemia mimics type 1 diabetes characteristics, allowing researchers to explore potential treatments and understand disease mechanisms .
Case Study: Alloxan-Induced Diabetes in Rats
- Objective : To evaluate the protective effects of herbal extracts against alloxan-induced oxidative stress and hyperglycemia.
- Methodology : Adult male Wistar rats were divided into groups receiving different treatments post-alloxan injection.
- Findings : Significant increases in blood glucose, triglycerides, and oxidative stress markers were observed in diabetic rats. Treatment with herbal extracts showed varying degrees of efficacy in reducing these parameters, with higher doses yielding better results .
Histopathological Observations
Histopathological examinations reveal that alloxan causes extensive damage to the islets of Langerhans. In treated diabetic rats, significant morphological changes include necrosis and fibrotic replacement of beta cells. However, treatment with protective agents can lead to partial regeneration of these cells .
Oxidative Stress and Metabolic Implications
The administration of alloxan not only affects insulin-producing cells but also induces systemic oxidative stress. This has been linked to various complications associated with diabetes, such as nephropathy. Studies have shown that antioxidants can mitigate some oxidative damage caused by alloxan .
Research Findings Summary
- Oxidative Stress : Increased levels of lipid peroxidation products were noted in diabetic rats compared to controls.
- Biochemical Parameters : Elevated blood glucose and cholesterol levels were significantly reduced following treatment with antioxidant compounds.
- Histopathology : Treatment groups exhibited less severe damage to pancreatic tissues compared to untreated diabetic controls .
Q & A
Q. What is the mechanism by which alloxan tetrahydrate induces beta-cell toxicity in experimental diabetes models?
this compound selectively targets pancreatic β-cells via glucose transporter 2 (GLUT-2), leading to intracellular accumulation. This triggers reactive oxygen species (ROS) generation through redox cycling with dialuric acid, causing mitochondrial depolarization, DNA damage, and β-cell necrosis. Methodologically, researchers confirm this mechanism using ROS scavengers (e.g., reduced water) or calcium channel blockers to mitigate cytotoxicity .
Q. What are the standard protocols for inducing diabetes with this compound in rodent models?
A common protocol involves fasting animals for 12–18 hours, followed by intraperitoneal (i.p.) injection of this compound (150–175 mg/kg in rats; 120–200 mg/kg in mice). Post-injection, animals receive glucose supplementation (10% in drinking water) for 48 hours to counteract hypoglycemia. Hyperglycemia (blood glucose ≥ 200 mg/dL) is confirmed 72 hours post-induction using glucometers .
Q. How do species-specific factors influence this compound dosing for diabetes induction?
Dosing varies by species due to differences in GLUT-2 expression and detoxification pathways:
- Rats : 40–200 mg/kg (i.p. or i.v.)
- Mice : 120–150 mg/kg (i.p.)
- Dogs : 50–75 mg/kg (i.v.) Nutritional status and fasting duration must be standardized to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize this compound protocols to minimize variability in diabetes induction?
Variability arises from inconsistent fasting periods, hydration status, and animal strain. To optimize:
- Use age-matched, pathogen-free animals.
- Standardize fasting (12–18 hours) and glucose supplementation post-induction.
- Validate hyperglycemia at multiple timepoints (e.g., days 3, 7, 14) to assess persistence .
Q. What experimental strategies address contradictions in alloxan-induced diabetes models, such as transient vs. permanent hyperglycemia?
Transient hyperglycemia may result from incomplete β-cell destruction. To ensure permanence:
Q. How can co-treatment with antioxidants or gene therapies mitigate this compound’s off-target effects?
Co-administering ROS scavengers (e.g., N-acetylcysteine) or overexpressing antioxidant enzymes (e.g., SOD) reduces oxidative stress. For example, reduced water (hydrogen-enriched) scavenges ROS and preserves β-cell mass in mice .
Q. What are the advantages of this compound over streptozotocin (STZ) in diabetes research?
Alloxan’s ROS-mediated toxicity mimics oxidative stress in type 1 diabetes, while STZ alkylates DNA. Alloxan is cost-effective and suitable for short-term studies, whereas STZ is stable and preferred for long-term models. Selection depends on research focus: ROS mechanisms (alloxan) vs. DNA damage (STZ) .
Q. What molecular pathways link this compound to β-cell apoptosis, and how are they experimentally validated?
Key pathways include ROS-mediated JNK activation, mitochondrial permeability transition pore opening, and caspase-3 activation. Techniques like flow cytometry (Annexin V staining) and Western blotting (phospho-JNK detection) validate these pathways .
Q. How do researchers assess long-term metabolic consequences of alloxan-induced diabetes in rodents?
Longitudinal studies monitor:
Q. What alternative models complement this compound in studying diabetes pathogenesis?
Combining alloxan with genetic models (e.g., db/db mice) or dietary interventions (high-fat diets) mimics multifactorial diabetes etiology. For example, alloxan-treated, high-fat-fed mice exhibit accelerated β-cell dysfunction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
